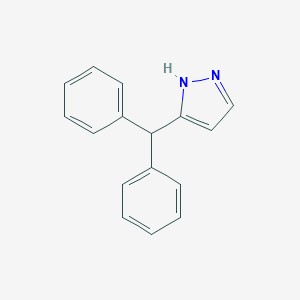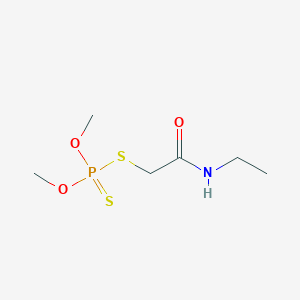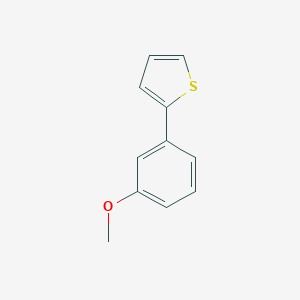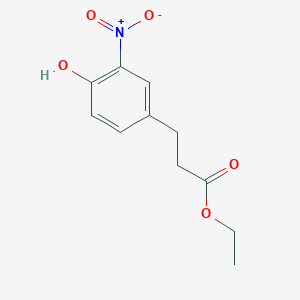
5-benzhydryl-1H-pirazol
Descripción general
Descripción
5-Benzhydryl-1H-pyrazole: is an organic compound with the molecular formula C16H14N2 It is a derivative of pyrazole, characterized by the presence of a benzhydryl group attached to the pyrazole ring
Aplicaciones Científicas De Investigación
5-Benzhydryl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Análisis Bioquímico
Biochemical Properties
5-Benzhydryl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 5-Benzhydryl-1H-pyrazole has been shown to interact with hydrazine-coupled pyrazole derivatives, exhibiting potent antileishmanial and antimalarial activities . These interactions are crucial for the compound’s pharmacological effects, as they modulate the activity of target enzymes and proteins involved in these diseases.
Cellular Effects
The effects of 5-Benzhydryl-1H-pyrazole on cellular processes are diverse and significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Benzhydryl-1H-pyrazole has been observed to inhibit the growth of Leishmania aethiopica and Plasmodium berghei, demonstrating its impact on cellular metabolism and gene expression . These effects are mediated through the compound’s interactions with specific cellular targets, leading to altered cellular functions and metabolic pathways.
Molecular Mechanism
At the molecular level, 5-Benzhydryl-1H-pyrazole exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s antileishmanial and antimalarial activities are attributed to its ability to inhibit key enzymes involved in the metabolic pathways of the pathogens . Additionally, molecular docking studies have shown that 5-Benzhydryl-1H-pyrazole interacts with the enzyme Lm-PTR1, further elucidating its mechanism of action .
Temporal Effects in Laboratory Settings
The temporal effects of 5-Benzhydryl-1H-pyrazole in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro and in vivo studies have shown that the compound maintains its stability over time, with minimal degradation observed . Long-term exposure to 5-Benzhydryl-1H-pyrazole has been associated with sustained inhibition of target enzymes and prolonged antileishmanial and antimalarial effects .
Dosage Effects in Animal Models
The effects of 5-Benzhydryl-1H-pyrazole vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent antileishmanial and antimalarial activities, with higher doses leading to increased efficacy . At high doses, 5-Benzhydryl-1H-pyrazole may also exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
5-Benzhydryl-1H-pyrazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s antileishmanial and antimalarial activities are mediated through its effects on the metabolic flux and metabolite levels of the pathogens . By inhibiting key enzymes in these pathways, 5-Benzhydryl-1H-pyrazole disrupts the metabolic processes essential for the survival and proliferation of the pathogens .
Transport and Distribution
The transport and distribution of 5-Benzhydryl-1H-pyrazole within cells and tissues are critical for its biological activity. The compound is transported across cell membranes and distributed to various cellular compartments, where it interacts with target biomolecules . Specific transporters and binding proteins may facilitate the localization and accumulation of 5-Benzhydryl-1H-pyrazole within cells, enhancing its efficacy .
Subcellular Localization
The subcellular localization of 5-Benzhydryl-1H-pyrazole plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for the compound’s interactions with target enzymes and proteins, ultimately influencing its biochemical and pharmacological effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzhydryl-1H-pyrazole typically involves the reaction of benzhydryl chloride with pyrazole under basic conditions. One common method includes the following steps:
Starting Materials: Benzhydryl chloride and pyrazole.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide.
Solvent: A suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is used.
Procedure: The benzhydryl chloride is added to a solution of pyrazole in the solvent, followed by the addition of the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for 5-benzhydryl-1H-pyrazole are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
5-Benzhydryl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzhydryl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxidized pyrazole derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Mecanismo De Acción
The mechanism of action of 5-benzhydryl-1H-pyrazole involves its interaction with specific molecular targets. The benzhydryl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Benzhydryl-1H-pyrazole
- 3-Diphenylmethylpyrazole
- 5-(Diphenylmethyl)-1H-pyrazole
Uniqueness
5-Benzhydryl-1H-pyrazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
5-benzhydryl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-3-7-13(8-4-1)16(15-11-12-17-18-15)14-9-5-2-6-10-14/h1-12,16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQENKFASEBTSNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384471 | |
| Record name | 5-benzhydryl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672024 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
143547-74-4 | |
| Record name | 5-benzhydryl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Spiro[indene-1,4'-piperidine] hydrochloride](/img/structure/B175144.png)






